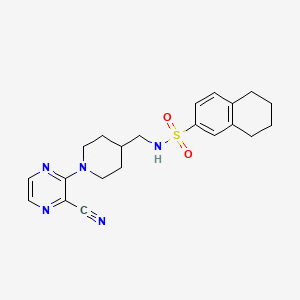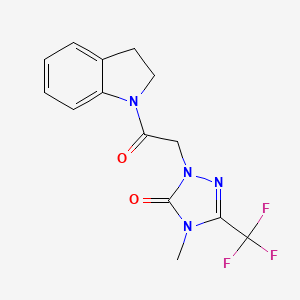
1-(2-(Indolin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
TRIM24/BRPF1 Bromodomänen-Inhibitoren
Die Verbindung wurde als neuer Inhibitor von TRIM24 (tripartites Motiv enthaltendes Protein 24) und BRPF1 (Bromodomäne und PHD-Finger enthaltendes Protein 1) identifiziert, die epigenetische „Leser“ und potenzielle therapeutische Ziele für Krebs und andere Krankheiten sind . Die repräsentative Verbindung 20l (Y08624) ist ein neuer TRIM24/BRPF1-Duale-Inhibitor mit IC50-Werten von 0,98 bzw. 1,16 μM .
Prostatakrebsbehandlung
Die zelluläre Aktivität der Verbindung wurde durch einen Viabilitätsassay in Prostatakrebs (PC)-Zelllinien validiert . In PC-Xenograft-Modellen unterdrückte die Verbindung das Tumorwachstum (50 mg/kg/Tag, TGI = 53 %), ohne merkliche Toxizität zu zeigen .
Synthese von Alkaloiden
Das Protokoll für die Synthese dieser Verbindung wurde auch auf die Synthese von natürlich vorkommenden Alkaloiden wie Tris(indolyl)methan, Arundin, Vibrindol A, 3,3-Di(indol-3-yl)indolin-2-onen und Biscumarinderivaten erweitert .
Wirkmechanismus
Target of Action
The primary targets of the compound 1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, also known as 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, are TRIM24 (tripartite motif-containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are epigenetic “readers” and potential therapeutic targets for cancer and other diseases .
Mode of Action
The compound interacts with its targets, TRIM24 and BRPF1, by inhibiting their bromodomains . This interaction results in changes in the epigenetic regulation of genes, which can affect the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of TRIM24 and BRPF1 by 1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one affects the pathways related to gene expression and cell proliferation . The downstream effects of this inhibition can lead to the suppression of tumor growth .
Pharmacokinetics
The compound has been shown to suppress tumor growth in prostate cancer xenograft models without exhibiting noticeable toxicity , suggesting it has favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the action of 1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one include the inhibition of cell proliferation and the suppression of tumor growth . These effects are likely due to the compound’s interaction with TRIM24 and BRPF1 and the subsequent changes in gene expression .
Eigenschaften
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-19-12(14(15,16)17)18-21(13(19)23)8-11(22)20-7-6-9-4-2-3-5-10(9)20/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZIDVWKAXJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)
![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)
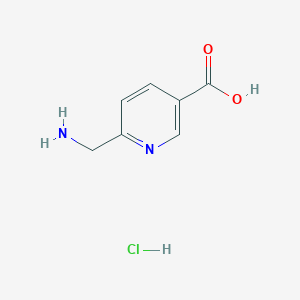
![N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2548894.png)
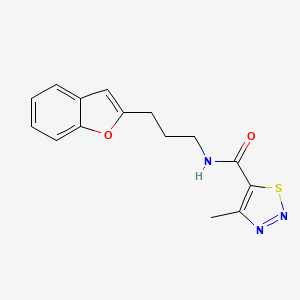
![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)
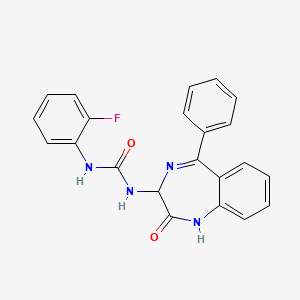
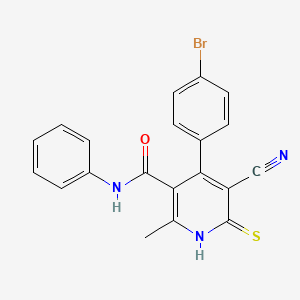
![N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2548900.png)
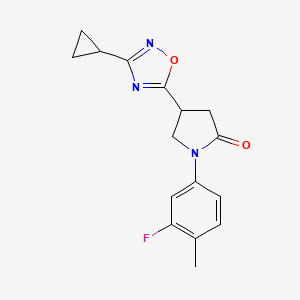
![[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B2548905.png)
